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Compound of Interest

Compound Name: Tosyl-L-glutamic acid

Cat. No.: B554622 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational

methodologies for analyzing the conformational landscape of Tosyl-L-glutamic acid. This N-

tosylated derivative of L-glutamic acid presents a unique conformational profile due to the

interplay of the flexible glutamic acid backbone and the bulky, aromatic tosyl group.

Understanding its conformational preferences is crucial for applications in organic synthesis,

drug design, and materials science.

Introduction to Tosyl-L-glutamic Acid
Tosyl-L-glutamic acid is a protected form of L-glutamic acid, a key excitatory neurotransmitter

in the human brain.[1][2] The tosyl group, a p-toluenesulfonyl group, is often used as a

protecting group for the amino functionality in peptide synthesis and other organic

transformations. Beyond its protective role, the tosyl group significantly influences the

molecule's steric and electronic properties, thereby dictating its conformational behavior and

potential intermolecular interactions.

Physicochemical Properties
A summary of the key physicochemical properties of Tosyl-L-glutamic acid is presented

below.
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Property Value Reference

CAS Number 4816-80-2 [1]

Molecular Formula C₁₂H₁₅NO₆S [1]

Molecular Weight 301.32 g/mol [1]

Melting Point 131.0 °C

Boiling Point 534.2 °C

Flash Point 276.9 °C

Appearance
White to off-white powder or

crystals
[3]

Purity (Titration) min 98% [3]

Theoretical and Computational Methodologies
The conformational landscape of Tosyl-L-glutamic acid can be elucidated through a

combination of theoretical calculations and computational modeling. These methods provide

insights into the relative energies of different conformers, the barriers to conformational

change, and the influence of solvent on the conformational equilibrium.

Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful

tools for determining the optimized geometries and relative energies of different conformers of

a molecule in the gas phase or in the presence of an implicit solvent model.

Experimental Protocol: Conformational Search and Optimization

Initial Structure Generation: Generate a set of initial conformations of Tosyl-L-glutamic acid
by systematically rotating the rotatable bonds. This includes the backbone dihedral angles

(φ, ψ) and the side-chain dihedral angles (χ1, χ2, χ3).

Preliminary Optimization: Perform an initial geometry optimization of each generated

conformer using a computationally less expensive method, such as a semi-empirical method
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or a small basis set DFT calculation.

Full Optimization and Frequency Calculation: The low-energy conformers from the

preliminary scan are then subjected to a full geometry optimization and frequency calculation

at a higher level of theory, for instance, using the B3LYP functional with a 6-311++G(d,p)

basis set. The frequency calculation confirms that the optimized structures are true energy

minima (no imaginary frequencies).

Energy Calculation: The relative energies of the stable conformers are calculated, including

the zero-point vibrational energy (ZPVE) correction.

Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior

of Tosyl-L-glutamic acid in a solvent environment. By simulating the motion of the molecule

over time, MD can explore the accessible conformational space and identify the most

populated conformational states.

Experimental Protocol: Molecular Dynamics Simulation

System Setup: Place the optimized structure of Tosyl-L-glutamic acid in a periodic box of

solvent (e.g., water). The system is then neutralized by adding counter-ions if necessary.

Force Field Selection: Choose an appropriate force field for the simulation, such as AMBER

or CHARMM, which accurately describes the interactions between the atoms in the system.

Minimization: Minimize the energy of the system to remove any steric clashes.

Equilibration: Gradually heat the system to the desired temperature and then run a

simulation under constant temperature and pressure (NPT ensemble) to equilibrate the

system.

Production Run: Once the system is equilibrated, run a long production simulation (typically

nanoseconds to microseconds) to collect data on the conformational dynamics.

Analysis: Analyze the trajectory to identify the major conformational states, calculate the

population of each state, and determine the free energy landscape of the molecule.
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Visualization of Computational Workflows
The following diagrams illustrate the workflows for the theoretical and computational analysis of

Tosyl-L-glutamic acid conformation.
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Computational workflows for conformational analysis.
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Conformational States Transitions

Conformer 1
(Low Energy)

Energy Barrier 1-2

Energy Barrier 1-3

Conformer 2

Energy Barrier 2-3

Conformer 3

Click to download full resolution via product page

Logical relationship between conformational states.

Conclusion
The conformational analysis of Tosyl-L-glutamic acid through theoretical calculations and

molecular dynamics simulations provides invaluable insights into its structural preferences and

dynamic behavior. The methodologies outlined in this guide offer a robust framework for

researchers and scientists to explore the conformational landscape of this and other N-

substituted amino acids. A thorough understanding of these conformational properties is

paramount for the rational design of novel molecules with tailored functions in drug

development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b554622#theoretical-calculations-on-tosyl-l-glutamic-
acid-conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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